molecular formula C21H16FN3O3S B2717656 3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1797600-06-6

3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2717656
CAS RN: 1797600-06-6
M. Wt: 409.44
InChI Key: LSVFSBKDJVHTJR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

Research has developed effective methods for synthesizing fluorinated heteroaromatic compounds, including pyrazoles, which are essential for creating compounds with potential applications in pharmaceuticals and materials science. A transition-metal-free decarboxylative fluorination technique has been reported for electron-rich five-membered heteroaromatics, highlighting the synthesis efficiency of fluorinated compounds like pyrazoles and indoles, which could be structurally related to the compound of interest (Yuan, Yao, & Tang, 2017).

Catalytic Reactions and Bond Formation

Palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions has been applied to synthesize complex heteroaromatic compounds. This method demonstrates the potential for creating intricate molecular architectures involving sulfur and nitrogen heterocycles, relevant to synthesizing compounds with similar structural features to the specified chemical (Norris & Leeman, 2008).

Antimicrobial Activity

The synthesis of novel Schiff bases using heteroaromatic compounds has shown promising antimicrobial activity. These bases were synthesized from intermediates like furan and thiophene derivatives, similar to the structural components of the target compound, indicating the potential antimicrobial applications of such molecules (Puthran et al., 2019).

Molecular Characterization

Studies have also focused on the synthesis and structural characterization of pyrazole derivatives, providing insights into their molecular geometry and potential interactions in biological systems. Such research is foundational for understanding the physical and chemical properties of novel compounds (Köysal et al., 2005).

Antioxidant and Anticancer Properties

Research on chalcone derivatives incorporating furan and thiophene moieties has revealed their potent antioxidant properties. This suggests that structurally complex heteroaromatic compounds, similar to the target chemical, could have significant therapeutic applications, including as antioxidants or anticancer agents (Prabakaran, Manivarman, & Bharanidharan, 2021).

properties

IUPAC Name

5-(4-fluorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-25-17(11-16(24-25)13-4-6-14(22)7-5-13)21(27)23-12-15-8-9-19(29-15)20(26)18-3-2-10-28-18/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVFSBKDJVHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

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